Conformational Energy Difference in cis-1,3-Dichlorocyclohexane
A quantitative and defining characteristic of cis-1,3-dichlorocyclohexane is the substantial energy barrier between its two chair conformations. This is in stark contrast to its trans isomer and the 1,4-analog. The energy difference between the diequatorial (ee) and diaxial (aa) conformers of cis-1,3-dichlorocyclohexane is a significant 25.0 kJ/mol, as determined by analysis of 1,3-diaxial strain energies [1]. This value is crucial for predicting its behavior in reactions sensitive to molecular conformation and sterics.
| Evidence Dimension | Conformational energy difference (ΔE) |
|---|---|
| Target Compound Data | 25.0 kJ/mol (ΔE between ee and aa conformers) |
| Comparator Or Baseline | cis-1,4-dichlorocyclohexane: 0 kJ/mol (conformers are identical) |
| Quantified Difference | 25.0 kJ/mol |
| Conditions | Analysis of 1,3-diaxial interaction energy for cyclohexane conformers |
Why This Matters
This large energy barrier dictates that the cis-1,3-isomer exists almost exclusively in its more stable diequatorial conformation, a feature that directly influences its physical properties, reactivity, and suitability for applications like crystallization or stereoselective synthesis.
- [1] Chegg. (2015). Solved: One of the chair conformations of cis-1,3-dichlorocyclohexane is more stable than the other by 25.0 kJ/mol. View Source
